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Compound of Interest

Compound Name: 2-Ethylproline hydrochloride
CAS No.: 1332530-89-8
Cat. No.: B1465126
Get Quote
. J

Structural Control in Peptidomimetics & Drug
Design
Executive Summary

2-Ethylproline hydrochloride (also known as

-ethylproline) is a non-proteinogenic,

-disubstituted amino acid. Unlike standard proline, which already constrains peptide backbone
flexibility, the addition of an ethyl group at the C2 (

) position creates an "ultra-rigid” scaffold. This modification is pivotal in drug development for
locking peptide conformations (restricting

and

torsion angles), preventing enzymatic degradation by proteases, and serving as a chiral
catalyst in organic synthesis.
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Critical Distinction: Researchers must distinguish this compound from L-Proline ethyl ester
hydrochloride (CAS 33305-75-8). The latter is a C-terminal ester protection group, whereas 2-
Ethylproline involves a carbon-carbon bond modification at the chiral center, fundamentally
altering the amino acid's steric properties.

Chemical Identity & Stereochemistry

The precise identification of stereoisomers is essential for reproducibility in medicinal chemistry.

Property Detail

2-Ethylpyrrolidine-2-carboxylic acid
IUPAC Name )
hydrochloride

Common Name -Ethylproline hydrochloride

Molecular Formula

Molecular Weight 179.64 g/mol

Solubilit Soluble in water, methanol; sparingly soluble in
olubility
non-polar solvents.

Validated CAS Registry Numbers

Stereoisomer CAS Number Description

The natural L-proline
(S)-Enantiomer 1431699-61-4 analogue; most common in

peptidomimetics.

The D-proline analogue; used
(R)-Enantiomer 1431699-60-3 for inducing reverse-turn
structures.

(+)-2-Ethylproline HCI; used
Racemic 1332530-89-8 when chirality is not the

primary variable.

Structural Significance in Medicinal Chemistry[1][2]
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The introduction of the ethyl group at the

-position induces the "Alpha-Methyl/Ethyl Effect."

o Conformational Locking: The steric bulk of the ethyl group forces the pyrrolidine ring and the
preceding peptide bond into highly specific geometries. It strongly favors the cis-amide bond
conformation (relative to the preceding residue) more than native proline, stabilizing type VI

-turns.

» Proteolytic Stability: The quaternary carbon center eliminates the

-proton. This renders the residue completely resistant to racemization and prevents
abstraction by proteases, significantly extending the half-life of peptide drugs in vivo.

» Hydrophobicity: The ethyl group increases lipophilicity compared to the methyl analogue (

-methylproline), potentially improving membrane permeability.

Visualization: The Structural Impact

The following diagram illustrates the steric clash introduced by the ethyl group that restricts
rotation.

Adds C2-Ethyl

Click to download full resolution via product page

Caption: The substitution of the alpha-proton with an ethyl group creates a quaternary center,
locking conformation and blocking proteolysis.[1][2][3]

Synthetic Methodology: The Seebach Protocol

The synthesis of
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-alkylated amino acids without racemization is non-trivial. The authoritative method is the
Seebach Self-Regeneration of Stereocenters (SRS). This protocol uses a chiral auxiliary that is
part of the substrate itself, allowing the "memory" of chirality to be preserved during the
destruction of the original stereocenter.

The SRS Mechanism[4]

e Condensation: L-Proline reacts with chloral (or pivalaldehyde) to form a bicyclic
oxazolidinone. The new chiral center (acetal) is controlled by the existing proline chirality.

e Enolization: Treatment with a strong base (LDA) removes the

-proton, destroying the original stereocenter. However, the acetal center remains intact,
anchoring the molecule's chirality.

o Alkylation: The electrophile (Ethyl lodide) approaches from the less hindered face (opposite
the bulky acetal group), regenerating the original stereocenter with high fidelity.

e Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding enantiopure 2-ethylproline.

Visualization: Seebach SRS Workflow
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Caption: The Seebach SRS pathway preserves chirality via a temporary acetal stereocenter
during the enolate phase.

Experimental Protocol: Synthesis of (S)-2-Ethylproline
HCI
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Safety Note: This protocol involves pyrophoric reagents (LDA) and alkylating agents (Ethyl
lodide). Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).

Reagents
¢ (S)-Proline (Starting material)[1]

Chloral hydrate or Pivalaldehyde (Auxiliary former)

LDA (Lithium Diisopropylamide)

Ethyl lodide (Etl)

6N HCI

Step-by-Step Procedure

o Protection (Oxazolidinone Formation):

o Reflux L-Proline with chloral hydrate in chloroform with a catalytic amount of p-TsOH.

o Perform Dean-Stark water removal.

o Checkpoint: Verify formation of the bicyclic product via NMR (distinct acetal proton signal).
o Alkylation (The Critical Step):

o Cool a solution of the oxazolidinone in dry THF to -78°C.

o Add LDA (1.1 eq) dropwise over 30 minutes. The solution may turn yellow/orange (enolate
formation).

o Stir for 45 minutes at -78°C.
o Add Ethyl lodide (1.2 eq) slowly.
o Allow the reaction to warm to -20°C over 4 hours.

o Quench: Add saturated
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solution. Extract with ether.

e Hydrolysis & Salt Formation:
o Dissolve the alkylated intermediate in 6N HCI.
o Reflux for 6-12 hours. (This cleaves the chloral/pivalaldehyde auxiliary).
o Wash the aqueous layer with dichloromethane to remove the aldehyde byproduct.
o Concentrate the aqueous layer in vacuo.

o Recrystallization: Recrystallize the residue from EtOH/Et20 to obtain pure (S)-2-
Ethylproline hydrochloride.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare against these
standard parameters:

e 1H NMR (D20): Look for the disappearance of the
-proton signal (typically around 4.0-4.5 ppm in native proline). Observe the new ethyl triplet (
0.9 ppm) and quartet (
1.8-2.0 ppm).
e Mass Spectrometry (ESI+):
o Expected [M+H]+: 144.1 (Free base mass + H)
o Note: The HCI salt will dissociate in MS; you are detecting the cation.
e Optical Rotation:
o Specific rotation

values are highly sensitive to pH and concentration. Compare strictly with the Certificate of
Analysis (CoA) of the specific batch, as trace isomers significantly shift this value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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